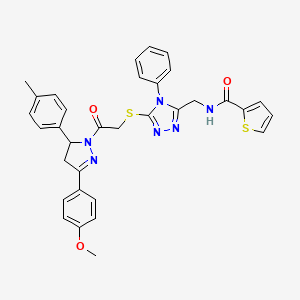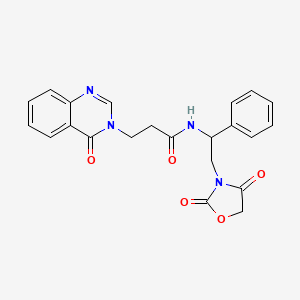
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Physicochemical Characterization
Research has focused on the synthesis and characterization of various derivatives related to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. These compounds have been synthesized to explore their physicochemical properties and structural features. For example, a study by Zablotskaya et al. (2013) detailed the synthesis, physicochemical characterization, and evaluation of cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities of new derivatives, highlighting the potential diverse applications of these compounds in medicinal chemistry Zablotskaya et al., 2013.
Antitumor Activity
A significant body of research has been dedicated to investigating the antitumor activities of these compounds. For instance, Ibrahim A. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated novel 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, demonstrating the potential of these compounds in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.
Antimicrobial and Anti-inflammatory Properties
Research has also explored the antimicrobial and anti-inflammatory properties of these compounds. For example, Farag et al. (2012) synthesized new 4(3H)-quinazolinone derivatives and screened them for their potential anti-inflammatory and analgesic activities, suggesting their use in treating inflammation and pain Farag et al., 2012.
Antioxidant and Anticancer Activities
Additionally, studies have been conducted to assess the antioxidant and anticancer activities of derivatives. Tumosienė et al. (2020) synthesized novel derivatives and evaluated their antioxidant activity, with some compounds showing significant activity comparable to known antioxidants. Their anticancer activity was also tested, identifying compounds with cytotoxic effects against specific cancer cell lines Tumosienė et al., 2020.
Molecular Docking and QSAR Studies
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been utilized to understand the interaction of these compounds with biological targets and predict their biological activities. Deep et al. (2013) synthesized a series of derivatives and performed QSAR studies to investigate their antimicrobial and anticancer potentials, providing insights into the structure-activity relationships of these compounds Deep et al., 2013.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c27-19(10-11-25-14-23-17-9-5-4-8-16(17)21(25)29)24-18(15-6-2-1-3-7-15)12-26-20(28)13-31-22(26)30/h1-9,14,18H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWVGBWPZPMYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

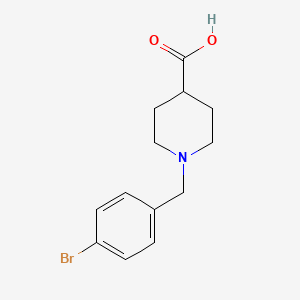
![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)
![6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2461686.png)
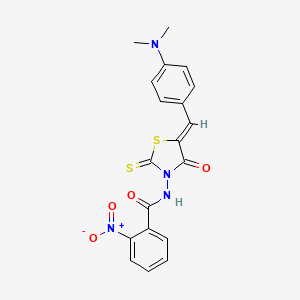
![(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2461689.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
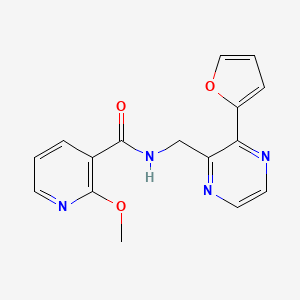

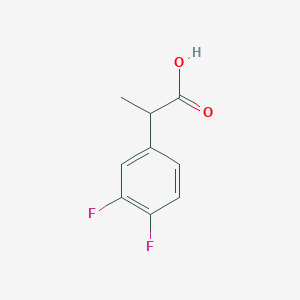
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)
